molecular formula C16H16N2O5S B5544101 methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B5544101
M. Wt: 348.4 g/mol
InChI Key: ZSRAXFNLTMSVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate often involves multi-step chemical reactions, including nitration, amidation, and esterification. For instance, reactions between bromo-nitrobenzothiophenes and amines in N,N-dimethylformamide can result in aromatic nucleophilic substitution with rearrangement, leading to the formation of structurally related compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

The molecular structure of compounds like methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate is characterized by their crystalline form, which can be determined using X-ray crystallography. The structure often exhibits specific arrangements due to hydrogen bonding and other intermolecular interactions. For example, certain methyl-substituted compounds form hydrogen-bonded chains or sheets in their crystalline state (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Scientific Research Applications

Photosensitive Protecting Groups

Research into photosensitive protecting groups, including those related to nitrobenzoyl derivatives, suggests potential applications in synthetic chemistry for the targeted molecule. These protecting groups, such as 2-nitrobenzyl and 4,5-dimethoxybenzoinyl, have been developed for their promising utility in photochemical reactions, enabling precise control over the activation or release of functional groups in synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Advanced Organic Synthesis

The synthesis and utility of complex organic molecules, including benzotriazole derivatives, highlight the importance of innovative synthetic methods in producing compounds with significant applications in material science and as intermediates in the preparation of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009). Such research underscores the potential of sophisticated organic compounds for various scientific and industrial applications.

Environmental Fate of Chemical Compounds

Studies on the environmental fate and behavior of chemical compounds, including those related to parabens and nitrosamines, provide insights into the potential environmental impact and degradation pathways of the compound . These studies are crucial for understanding the persistence, bioaccumulation, and ecotoxicological risks associated with the use and disposal of complex organic molecules (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Chemistry and Environmental Monitoring

The development and application of analytical techniques for the detection and quantification of chemical compounds, including nitrosamines, in various matrices highlight the importance of analytical chemistry in monitoring the presence and impact of potentially hazardous compounds in the environment and food products. Such research is vital for ensuring public health and safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-8-7-11(5-6-12(8)18(21)22)14(19)17-15-13(16(20)23-4)9(2)10(3)24-15/h5-7H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRAXFNLTMSVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.